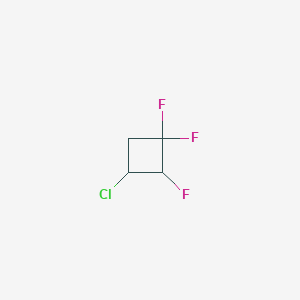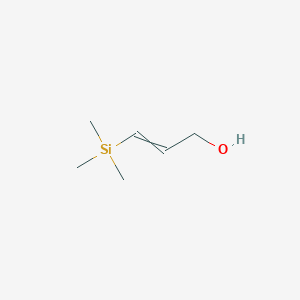
2-Propen-1-ol, 3-(trimethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propen-1-ol, 3-(trimethylsilyl)-, also known as 3-(trimethylsilyl)-2-propen-1-ol, is an organic compound with the molecular formula C6H12OSi. It is a derivative of propargyl alcohol where the hydrogen atom on the terminal carbon is replaced by a trimethylsilyl group. This compound is of interest in organic synthesis due to its unique reactivity and stability provided by the trimethylsilyl group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-ol, 3-(trimethylsilyl)- can be achieved through various methods. One common method involves the reaction of propargyl alcohol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high efficiency .
Another method involves the cobalt-catalyzed coupling of protected vinyl halides with trimethylsilylmethylmagnesium chloride. This method is noted for its functional group tolerance and good overall yields .
Industrial Production Methods
Industrial production of 2-Propen-1-ol, 3-(trimethylsilyl)- often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. The choice of catalysts and reaction conditions is crucial to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Propen-1-ol, 3-(trimethylsilyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., Grignard reagents) are employed for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various substituted propargyl alcohol derivatives.
Applications De Recherche Scientifique
2-Propen-1-ol, 3-(trimethylsilyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and therapeutic agents.
Mécanisme D'action
The mechanism of action of 2-Propen-1-ol, 3-(trimethylsilyl)- involves its reactivity as an alcohol and the protective effect of the trimethylsilyl group. The trimethylsilyl group stabilizes the molecule and can be selectively removed under specific conditions, allowing for controlled reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propargyl Alcohol (2-propyn-1-ol): A simpler analog without the trimethylsilyl group, used in similar applications but with different reactivity and stability profiles.
3-(Trimethylsilyl)propargyl Alcohol: Another derivative with similar properties but different reactivity due to the position of the trimethylsilyl group.
(2Z)-3-(Trimethylsilyl)-2-propen-1-ol: A geometric isomer with distinct reactivity and applications.
Uniqueness
2-Propen-1-ol, 3-(trimethylsilyl)- is unique due to the presence of the trimethylsilyl group, which provides enhanced stability and selective reactivity. This makes it a valuable compound in synthetic chemistry and various industrial applications .
Propriétés
Formule moléculaire |
C6H14OSi |
|---|---|
Poids moléculaire |
130.26 g/mol |
Nom IUPAC |
3-trimethylsilylprop-2-en-1-ol |
InChI |
InChI=1S/C6H14OSi/c1-8(2,3)6-4-5-7/h4,6-7H,5H2,1-3H3 |
Clé InChI |
BRTBTJVSPJZQIT-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


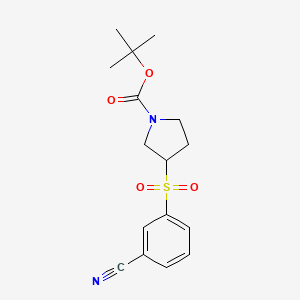
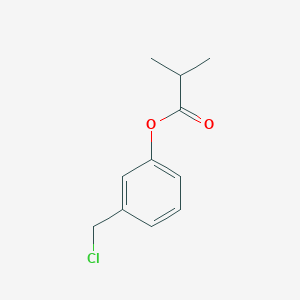
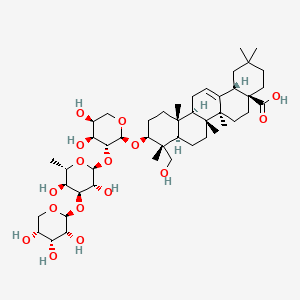
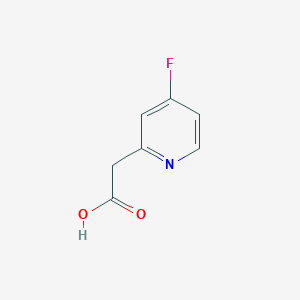
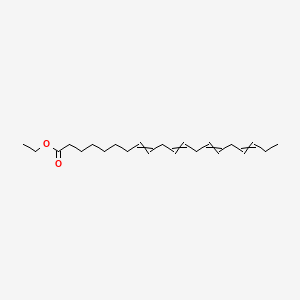
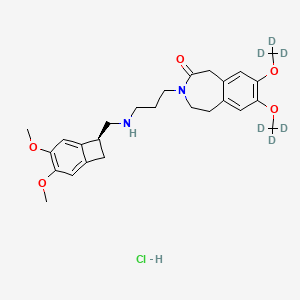
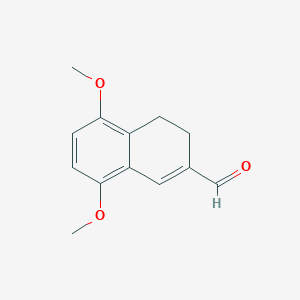
![4,4'-Dimethyl 2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B12437214.png)
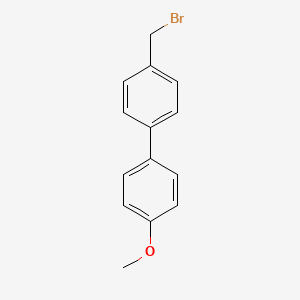
![Methyl 3-(tert-butyl)benzo[d]isoxazole-5-carboxylate](/img/structure/B12437221.png)
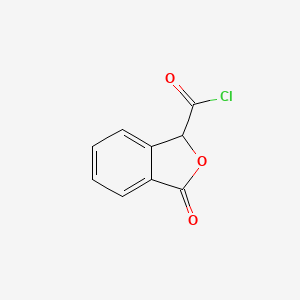
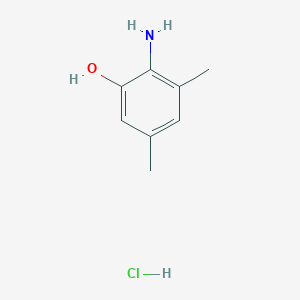
![methyl 2-[(3S,7S,12R,14R,16R,18S)-8-(furan-3-yl)-1,3,14-trihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate](/img/structure/B12437237.png)
